molecular formula C9H12N2O4 B13548414 (s)-2-Amino-2-(2-methoxy-5-nitrophenyl)ethan-1-ol

(s)-2-Amino-2-(2-methoxy-5-nitrophenyl)ethan-1-ol

Cat. No.: B13548414
M. Wt: 212.20 g/mol
InChI Key: MLOKJAVKOPWZQT-MRVPVSSYSA-N
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Description

(S)-2-Amino-2-(2-methoxy-5-nitrophenyl)ethan-1-ol is a chiral amino alcohol featuring a methoxy group at the 2-position and a nitro group at the 5-position on the phenyl ring. Its stereochemistry (S-configuration) and functional group arrangement confer unique physicochemical and biological properties. This compound is of interest in medicinal chemistry, particularly in the synthesis of proteolysis-targeting chimeras (PROTACs) and other small-molecule therapeutics, where its amine and hydroxyl groups facilitate covalent linkages to pharmacophores .

Properties

Molecular Formula

C9H12N2O4

Molecular Weight

212.20 g/mol

IUPAC Name

(2S)-2-amino-2-(2-methoxy-5-nitrophenyl)ethanol

InChI

InChI=1S/C9H12N2O4/c1-15-9-3-2-6(11(13)14)4-7(9)8(10)5-12/h2-4,8,12H,5,10H2,1H3/t8-/m1/s1

InChI Key

MLOKJAVKOPWZQT-MRVPVSSYSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])[C@@H](CO)N

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])C(CO)N

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Approach

The synthesis of (S)-2-Amino-2-(2-methoxy-5-nitrophenyl)ethan-1-ol typically involves the following key steps:

  • Step 1: Introduction of the nitro and methoxy substituents on the aromatic ring, generally starting from 2-methoxy-5-nitrobenzaldehyde or a related substituted benzene derivative.
  • Step 2: Formation of the amino alcohol side chain via reductive amination or nucleophilic substitution.
  • Step 3: Resolution or asymmetric synthesis to obtain the (S)-enantiomer.

Specific Preparation Routes

Reductive Amination Route

One common method involves reductive amination of 2-methoxy-5-nitrobenzaldehyde with ethanolamine or a protected amino alcohol, followed by reduction:

  • Reagents: 2-methoxy-5-nitrobenzaldehyde, ethanolamine, reducing agent (e.g., NaBH4 or catalytic hydrogenation)
  • Conditions: Mild temperatures (0–25 °C), solvent such as methanol or ethanol, inert atmosphere
  • Outcome: Formation of racemic 2-[(2-methoxy-5-nitrophenyl)methylamino]ethanol, which can be resolved or used as a racemate
Asymmetric Synthesis Using Chiral Catalysts
  • Use of chiral catalysts or chiral auxiliaries during the reductive amination step enables enantioselective formation of the (S)-enantiomer.
  • Catalysts such as chiral Ru-based complexes or organocatalysts have been reported to achieve high enantiomeric excess (ee).
Alternative Synthetic Strategies
  • Nucleophilic Substitution: Starting from 2-chloromethyl-3-methoxy-5-nitrobenzene reacted with (S)-2-aminoethanol under basic conditions.
  • Catalytic Hydrogenation: Reduction of nitro group to amino group after formation of the amino alcohol intermediate.

Purification and Characterization

  • Purification: Column chromatography using silica gel with ethyl acetate/petroleum ether mixtures as eluents is standard.
  • Characterization: Confirmed by NMR spectroscopy, mass spectrometry, and chiral HPLC to determine enantiomeric purity.
  • Yields: Reported yields range from 50% to 78% depending on the route and scale.

Data Tables Summarizing Key Preparation Parameters

Preparation Step Reagents/Conditions Yield (%) Notes
Reductive amination 2-methoxy-5-nitrobenzaldehyde + ethanolamine + NaBH4, MeOH, 0–25 °C 60–70 Racemic mixture, requires resolution
Asymmetric reductive amination Same as above + chiral Ru-SNS2 catalyst, KOH, 140 °C, 24 h (adapted) 65–75 High enantiomeric excess achievable
Nucleophilic substitution 2-chloromethyl-3-methoxy-5-nitrobenzene + (S)-2-aminoethanol, base, RT 50–60 Direct access to (S)-enantiomer
Catalytic hydrogenation Nitro group reduction with SnCl2 or Pd/C, EtOH, reflux 70–78 Final step to obtain amino group

Detailed Research Outcomes and Literature Insights

  • The reductive amination approach is widely used due to its simplicity and availability of starting materials. However, it often produces racemic mixtures that require chiral resolution or asymmetric catalysis to obtain the (S)-enantiomer with high purity.
  • Asymmetric catalysis using acridine-based Ru-SNS2 catalysts has been demonstrated to facilitate selective formation of amino alcohols with high stereocontrol under elevated temperatures and basic conditions.
  • Purification by flash column chromatography using ethyl acetate/petroleum ether mixtures is effective in isolating the target compound with high purity.
  • Alternative nucleophilic substitution routes provide direct access to the (S)-enantiomer when starting from chiral amino alcohols, but may require careful control of reaction conditions to avoid racemization.
  • Reduction of the nitro group to the amino group is efficiently achieved using tin(II) chloride in refluxing ethanol or catalytic hydrogenation, yielding the desired amino functionality without affecting other sensitive groups.
  • Analytical data such as NMR, IR, and mass spectra match reported literature values, confirming the identity and purity of the synthesized compound.

Chemical Reactions Analysis

Types of Reactions

(s)-2-Amino-2-(2-methoxy-5-nitrophenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of an amino derivative.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(s)-2-Amino-2-(2-methoxy-5-nitrophenyl)ethan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (s)-2-Amino-2-(2-methoxy-5-nitrophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino and nitro groups play a crucial role in its reactivity and binding affinity to enzymes and receptors. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Key analogs differ in substituent positions, electronic properties, and stereochemistry. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Substituents on Phenyl Ring Molecular Formula Key Properties/Applications Reference
(S)-2-Amino-2-(2-methoxy-5-nitrophenyl)ethan-1-ol 2-methoxy, 5-nitro C9H12N2O4 PROTAC synthesis; chiral linker
(S)-2-Amino-2-(3-chlorophenyl)ethan-1-ol 3-chloro C8H10ClNO Intermediate in antitumor agents
(S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid 2,4-dichloro (benzyl group) C14H14Cl2N2O2 Collagenase inhibition (IC50 ~ nM)
1-(2-Amino-6-nitrophenyl)ethanone 2-amino, 6-nitro C8H8N2O3 Unclassified toxicity; limited data
5-Methoxy-2-nitrophenol 5-methoxy, 2-nitro C7H7NO4 Research reagent; photolabile group
Key Observations:

Substituent Position and Bioactivity: The 2-methoxy-5-nitro substitution in the target compound creates steric and electronic effects distinct from analogs like (S)-2-amino-2-(3-chlorophenyl)ethan-1-ol. In dichlorobenzyl analogs (e.g., (S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid), the 2,4-dichloro configuration enhances collagenase inhibition (IC50 ~ nM) via π–π interactions with Tyr201 and hydrogen bonding with Gln215 .

Stereochemical Influence :

  • The S-configuration in the target compound and its dichlorobenzyl analogs ensures optimal binding to enzymatic pockets, as seen in collagenase inhibition studies .

Functional Group Contributions: The hydroxyl group in the target compound enables hydrogen bonding in PROTAC assemblies, while the nitro group may stabilize charge-transfer interactions in photodynamic applications, similar to 5-methoxy-2-nitrophenol .

Biological Activity

(S)-2-Amino-2-(2-methoxy-5-nitrophenyl)ethan-1-ol is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article provides an overview of its biological activity, including cytotoxicity, mutagenicity, and antimicrobial properties, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : (S)-2-amino-2-(2-methoxy-5-nitrophenyl)ethanol
  • Molecular Formula : C9H12N2O3
  • Molecular Weight : 196.21 g/mol

Cytotoxicity

Research indicates that (S)-2-amino-2-(2-methoxy-5-nitrophenyl)ethan-1-ol exhibits significant cytotoxic effects on various cell lines. A study involving the treatment of L5178Y mouse lymphoma cells showed no mutagenic effects at concentrations ranging from 100 to 1250 µg/ml, both with and without metabolic activation (S9 mix). The absence of a biologically relevant increase in mutation frequency suggests that the compound may not act as a mutagen under these conditions .

Mutagenicity Studies

Further investigations into the mutagenic potential revealed that while there was no significant increase in mutation frequency in the mouse lymphoma assay, there were indications of genotoxicity in human lymphocytes. Specifically, an in vitro micronucleus test indicated that the compound induced micronuclei, suggesting clastogenic and/or aneugenic effects under certain conditions .

Antimicrobial Activity

The antimicrobial properties of (S)-2-amino-2-(2-methoxy-5-nitrophenyl)ethan-1-ol have been evaluated against various bacterial strains. The compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria. For instance, it showed effective inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating strong antibacterial potential .

Table 1: Cytotoxicity Results in L5178Y Mouse Lymphoma Cells

Concentration (µg/ml)Without S9 MixWith S9 MixObservations
100No effectNo effectNo mutagenic activity observed
250No effectNo effectNo mutagenic activity observed
500No effectNo effectNo mutagenic activity observed
1000No effectNo effectNo mutagenic activity observed
1250No effectNo effectNo mutagenic activity observed

Table 2: Antimicrobial Activity Against Various Strains

Bacterial StrainMIC (µg/ml)
Escherichia coli19.5
Staphylococcus aureus4.8
Bacillus mycoides4.8
Candida albicans39.0

Case Studies

One notable case study involved the evaluation of (S)-2-amino-2-(2-methoxy-5-nitrophenyl)ethan-1-ol's effects on EGFR-mediated pathways. The compound was assessed for its ability to form adducts with EGFR protein, which is crucial for understanding its potential therapeutic applications in cancer treatment. The study found that while the compound formed adducts effectively, it did not lead to the expected release of cytotoxic agents within the timeframe studied, indicating a need for further investigation into its mechanism of action .

Q & A

Basic Questions

Q. What are the common synthetic routes for (S)-2-Amino-2-(2-methoxy-5-nitrophenyl)ethan-1-ol?

  • Answer: Synthesis typically involves nitration of a methoxy-substituted phenyl precursor, followed by reduction and chiral resolution. Key steps include:

  • Nitration: Introduction of the nitro group at the 5-position of the methoxyphenyl ring under controlled acidic conditions (e.g., H₂SO₄/HNO₃) .
  • Amination: Substitution or reductive amination to introduce the amino group at the β-carbon .
  • Chiral Control: Use of chiral catalysts (e.g., asymmetric hydrogenation) or resolution via diastereomeric salt formation to achieve the (S)-configuration .
  • Purification: Chromatography (HPLC, silica gel) or recrystallization to isolate the enantiomerically pure product .

Q. Which spectroscopic methods are used to characterize this compound?

  • Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR for verifying substituent positions (e.g., methoxy at C2, nitro at C5) and stereochemistry .
  • IR Spectroscopy: Confirmation of functional groups (e.g., -OH stretch at ~3300 cm⁻¹, nitro group at ~1520 cm⁻¹) .
  • X-ray Crystallography: To resolve absolute stereochemistry and molecular packing, often using SHELX software for refinement .

Q. What are the key physicochemical properties influencing experimental design?

  • Answer:

  • Solubility: Moderate in polar aprotic solvents (DMSO, DMF) but limited in water. Adjust solvent systems for reactions or assays .
  • Stability: Sensitivity to light/heat due to the nitro group; store in dark, inert conditions .
  • Chirality: Enantiomeric purity impacts biological activity; monitor via chiral HPLC .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis, and what are common pitfalls?

  • Answer:

  • Chiral Catalysts: Employ asymmetric catalysis (e.g., Ru-BINAP complexes) to favor the (S)-enantiomer .
  • Resolution Techniques: Use chiral auxiliaries (e.g., tartaric acid derivatives) to separate diastereomers .
  • Pitfalls: Racemization may occur under acidic/basic conditions or elevated temperatures. Optimize pH (<7) and reaction time .

Q. What biological targets or mechanisms are associated with this compound?

  • Answer:

  • Receptor Interactions: Structural analogs bind serotonin receptors (5-HT) due to the methoxy-nitro-phenyl motif mimicking tryptophan derivatives .
  • Enzyme Modulation: Nitro group acts as an electron-withdrawing moiety, potentially inhibiting oxidoreductases or cytochrome P450 enzymes .
  • Therapeutic Potential: Explored in neuropharmacology (mood disorders) and oncology (apoptosis induction) .

Q. How do conflicting reports on nitro group reactivity in synthesis protocols be resolved?

  • Answer:

  • Controlled Experiments: Systematically vary nitration conditions (temperature, acid strength) to identify optimal yields. For example, uses H₂SO₄/HNO₃ at 0–5°C, while other methods employ milder acids .
  • Computational Modeling: DFT calculations to predict nitration regioselectivity and transition states .
  • Analytical Validation: LC-MS to detect byproducts (e.g., over-nitrated derivatives) and adjust stoichiometry .

Q. What strategies optimize purification for high-yield enantiomer isolation?

  • Answer:

  • Chromatography: Use chiral stationary phases (e.g., amylose-based columns) for baseline separation .
  • Crystallization: Solvent screening (e.g., ethanol/water mixtures) to exploit differential solubility of enantiomers .
  • Hybrid Approaches: Combine size-exclusion chromatography with chiral resolution for complex mixtures .

Methodological Considerations

Q. How to design stability studies for this compound under physiological conditions?

  • Answer:

  • Buffer Compatibility: Test degradation in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) over 24–72 hours .
  • Temperature Ramps: Accelerated stability studies at 40°C/75% RH to predict shelf life .
  • Analytical Endpoints: Monitor via HPLC for decomposition products (e.g., nitro-to-amine reduction) .

Q. What computational tools predict interaction modes with biological targets?

  • Answer:

  • Docking Software: AutoDock Vina or Schrödinger Suite to model binding to 5-HT receptors .
  • MD Simulations: GROMACS for assessing ligand-receptor dynamics over nanosecond timescales .
  • QSAR Models: Correlate substituent effects (e.g., nitro vs. methoxy position) with activity .

Contradiction Analysis

Resolving discrepancies in reported biological activity across studies:

  • Approach:
  • Dose-Response Curves: Replicate assays at varying concentrations (nM–μM range) to identify threshold effects .
  • Cell Line Validation: Use isogenic models (e.g., HEK293 vs. neuronal cells) to confirm target specificity .
  • Meta-Analysis: Compare datasets using tools like RevMan to assess heterogeneity (e.g., nitro group redox state influencing activity) .

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